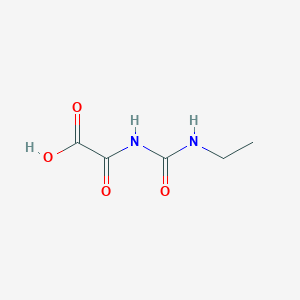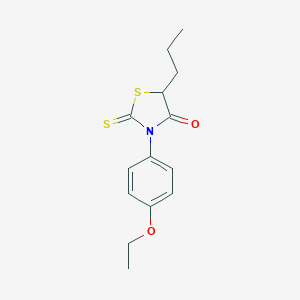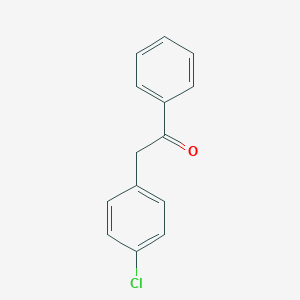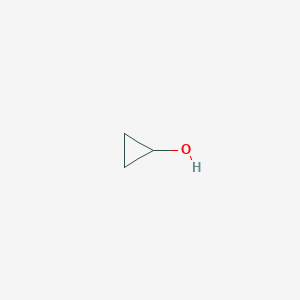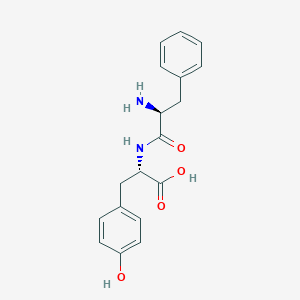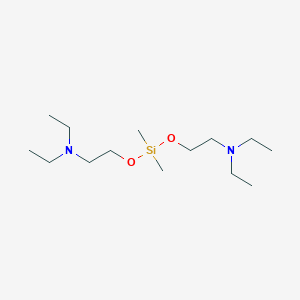
Bis(2-diethylaminoethoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-diethylaminoethoxy)dimethylsilane, commonly known as BDEE, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BDEE is a silane compound that contains two diethylaminoethoxy groups and two methyl groups attached to a silicon atom.
Applications De Recherche Scientifique
BDEE has been studied for its potential applications in various scientific fields such as organic synthesis, material science, and biomedical research. In organic synthesis, BDEE has been used as a reagent for the synthesis of various organic compounds. In material science, BDEE has been used as a precursor for the synthesis of silicon-based materials such as silicon oxide and silicon nitride. In biomedical research, BDEE has been studied for its potential applications as a drug delivery system and as a contrast agent for magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism of action of BDEE is not fully understood. However, it is believed that BDEE interacts with biological membranes and alters their physical properties. This can lead to changes in the permeability and fluidity of the membranes, which can affect the function of membrane-bound proteins and enzymes.
Effets Biochimiques Et Physiologiques
BDEE has been shown to have both biochemical and physiological effects. In vitro studies have shown that BDEE can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that BDEE can affect the cardiovascular system and the central nervous system. BDEE has been shown to decrease blood pressure and heart rate in animal models. It has also been shown to have sedative and anesthetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
BDEE has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized and purified. It can also be easily modified to introduce different functional groups for specific applications. However, BDEE has some limitations as well. It is a relatively expensive compound, which can limit its use in large-scale experiments. It can also be difficult to handle due to its high reactivity and sensitivity to moisture and air.
Orientations Futures
There are several future directions for research on BDEE. One direction is to further investigate its potential applications in drug delivery and MRI contrast agents. Another direction is to study its interactions with biological membranes and its effects on membrane-bound proteins and enzymes. Additionally, more research is needed to understand the mechanism of action of BDEE and its potential therapeutic applications in cardiovascular and neurological disorders.
Conclusion:
In conclusion, BDEE is a chemical compound that has been widely studied for its potential applications in various scientific fields. It can be easily synthesized and purified, and has several advantages for lab experiments. BDEE has been shown to have both biochemical and physiological effects, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of BDEE in various scientific fields.
Méthodes De Synthèse
BDEE can be synthesized by reacting dimethylchlorosilane with diethylaminoethanol in the presence of a catalyst such as triethylamine. The reaction produces BDEE as the main product, along with some side products. The purity of BDEE can be improved by using different purification techniques such as distillation and column chromatography.
Propriétés
Numéro CAS |
17048-30-5 |
|---|---|
Nom du produit |
Bis(2-diethylaminoethoxy)dimethylsilane |
Formule moléculaire |
C14H34N2O2Si |
Poids moléculaire |
290.52 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethoxy-dimethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C14H34N2O2Si/c1-7-15(8-2)11-13-17-19(5,6)18-14-12-16(9-3)10-4/h7-14H2,1-6H3 |
Clé InChI |
FOZYSMDCOCZNJA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(C)OCCN(CC)CC |
SMILES canonique |
CCN(CC)CCO[Si](C)(C)OCCN(CC)CC |
Autres numéros CAS |
17048-30-5 |
Synonymes |
Bis[2-(diethylamino)ethoxy]dimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



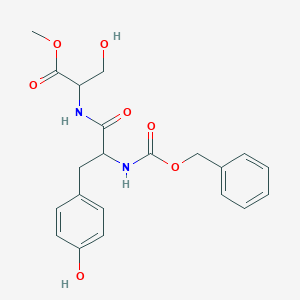
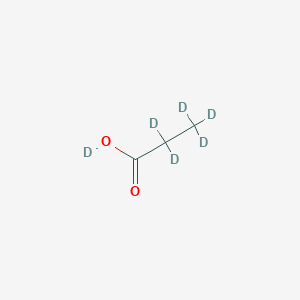
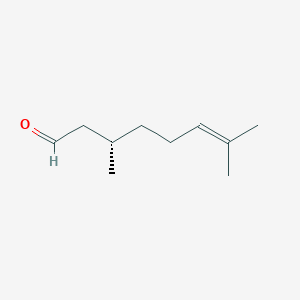
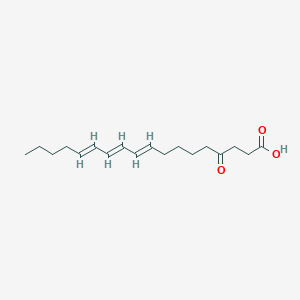
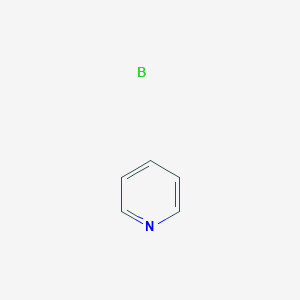
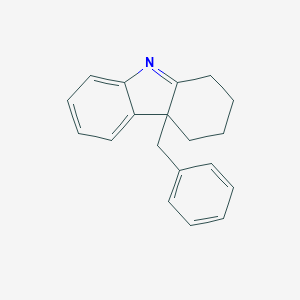
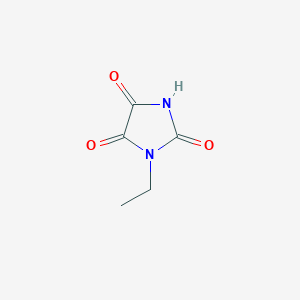
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
